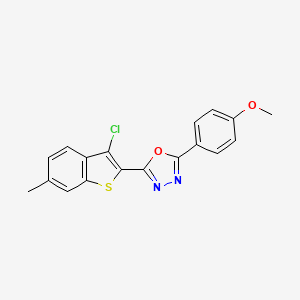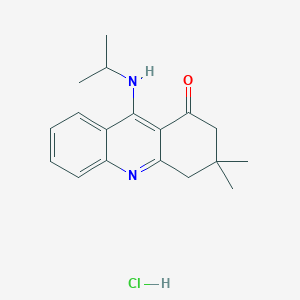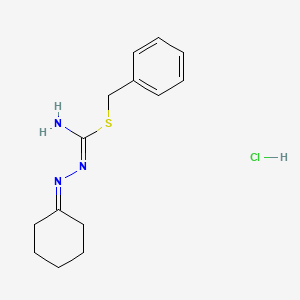
2-(3-chloro-6-methyl-1-benzothien-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chloro-6-methyl-1-benzothien-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 2-(3-chloro-6-methyl-1-benzothien-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(3-chloro-6-methyl-1-benzothien-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of certain inflammatory cytokines, which may have implications for the treatment of inflammatory diseases. Additionally, it has been found to have antioxidant activity, which may be beneficial for the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(3-chloro-6-methyl-1-benzothien-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole for lab experiments is its potential use as a fluorescent probe for the detection of metal ions. This may be useful for the development of diagnostic tools for various diseases. However, one of the limitations of the compound is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 2-(3-chloro-6-methyl-1-benzothien-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole. One potential direction is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research. Further studies are also needed to investigate the potential use of the compound in drug development and as a diagnostic tool.
Synthesis Methods
The synthesis of 2-(3-chloro-6-methyl-1-benzothien-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole has been reported in various studies. One of the most common methods involves the reaction of 3-chloro-6-methyl-2-benzothiophenecarboxylic acid with 4-methoxyphenyl hydrazine hydrochloride in the presence of phosphorus oxychloride and triethylamine. The resulting product is then treated with potassium carbonate and carbon disulfide to obtain 2-(3-chloro-6-methyl-1-benzothien-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole.
Scientific Research Applications
2-(3-chloro-6-methyl-1-benzothien-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells. It has also been studied for its antibacterial and antifungal activity. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-(3-chloro-6-methyl-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c1-10-3-8-13-14(9-10)24-16(15(13)19)18-21-20-17(23-18)11-4-6-12(22-2)7-5-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSCLZSFZZLJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C3=NN=C(O3)C4=CC=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6045076.png)

![1-[2-(4-chlorophenyl)ethyl]-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6045089.png)
![methyl 4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B6045101.png)
![(2R*,6S*)-4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2,6-dimethylmorpholine](/img/structure/B6045113.png)

![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B6045128.png)
![N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B6045129.png)
![2-(2,2-diphenylethyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B6045137.png)
![3-(4-chlorophenyl)-2-ethyl-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6045158.png)
![3-methyl-8-[(1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B6045166.png)
![{1-[(2-amino-6-methyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}(4-biphenylyl)methanone](/img/structure/B6045175.png)
![N-(3-chlorobenzyl)-3-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6045178.png)